molecular formula C8H5ClN2O2 B1427135 5-chloro-6-nitro-1H-indole CAS No. 1423120-30-2

5-chloro-6-nitro-1H-indole

Cat. No.: B1427135
CAS No.: 1423120-30-2
M. Wt: 196.59 g/mol
InChI Key: GANDYYHXXQGUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-nitro-1H-indole (CAS 1423120-30-2) is a disubstituted indole derivative that serves as a versatile chemical intermediate and building block in organic synthesis and drug discovery. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and natural products . The specific substitution pattern on this compound is key to its research value. The presence of both a chloro group at the 5-position and a nitro group at the 6-position creates an electron-deficient indole ring, which significantly alters its reactivity compared to the parent indole . These functional groups provide distinct handles for further chemical modification. The nitro group can be selectively reduced to a reactive amino group, enabling the synthesis of 6-aminoindole derivatives . Meanwhile, the chloro substituent is a potential site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures . As a result, this compound is a valuable precursor in the synthesis of novel compounds for pharmaceutical research. While its direct biological applications may not be extensively documented, its importance lies in its role as a starting material for creating libraries of novel indole derivatives. Substituted indoles are integral to developing therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders . This compound, with its unique substitution pattern, offers a strategic entry point for researchers developing compounds with potential therapeutic value. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDYYHXXQGUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 6 Nitro 1h Indole and Its Derivatives

Classical Approaches to Indole (B1671886) Core Synthesis Relevant to 5-chloro-6-nitro-1H-indole Precursors

The foundational methods of indole synthesis, while over a century old, remain highly relevant and are frequently adapted for the preparation of complex and functionalized indoles.

One of the oldest and most reliable methods for indole synthesis, the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone. mdpi.comwikipedia.orgalfa-chemistry.comthermofisher.com The reaction, discovered by Hermann Emil Fischer in 1883, typically involves heating the arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. mdpi.comalfa-chemistry.combyjus.com

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from a phenylhydrazine and a carbonyl compound. alfa-chemistry.com

Tautomerization to the enamine form. wikipedia.orgbyjus.com

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (an electrocyclic rearrangement) that breaks the N-N bond. byjus.com

Loss of an amine, followed by cyclization and rearomatization to form the indole ring. wikipedia.org

To synthesize a precursor for this compound, the Fischer method would require the corresponding (4-chloro-5-nitrophenyl)hydrazine. This substituted hydrazine (B178648) would be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by acid-catalyzed cyclization. The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being effective. mdpi.comwikipedia.org

While the Fischer synthesis is robust, its application to substrates with strongly electron-withdrawing groups, such as a nitro group, can be challenging and may require modified conditions, such as stronger acids or higher temperatures, which can sometimes lead to lower yields or side reactions. mdpi.com For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid resulted in a very low yield (10%), which was improved to 30% by using a mixture of acetic acid and hydrochloric acid. mdpi.com

Table 1: Catalysts and Conditions for Fischer Indole Synthesis

Catalyst TypeExamplesTypical Conditions
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHHeating in a suitable solvent
Lewis AcidsZnCl₂, BF₃, FeCl₃, AlCl₃Heating, often in a polar aprotic solvent

This table summarizes common catalysts used in the Fischer Indole Synthesis, which are applicable for the cyclization of substituted phenylhydrazones.

The Reissert indole synthesis provides a pathway to indoles starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net This method is particularly relevant for nitro-substituted indoles. The classical Reissert reaction involves two main steps:

Condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated upon heating to afford the final indole. wikipedia.org

For the synthesis of a this compound precursor, a potential starting material would be 1-chloro-2-methyl-4,5-dinitrobenzene. The methyl group, activated by the ortho-nitro group, would condense with diethyl oxalate. Subsequent reductive cyclization of one nitro group (the one ortho to the side chain) would lead to the formation of the indole ring. The success of this approach hinges on the selective reduction of one nitro group over the other, which can be a significant synthetic challenge. Various reducing systems have been employed in Reissert syntheses, including iron powder in acetic acid and sodium dithionite. researchgate.net

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org This base-catalyzed thermal cyclization is one of the few methods that proceed under such conditions. wikipedia.org The reaction typically requires temperatures between 200–400 °C with bases like sodium or potassium alkoxides. wikipedia.org

A potential precursor for this compound via this route would be N-acyl-5-chloro-2-methyl-4-nitroaniline. The synthesis of this precursor is a critical step. nbinno.comnbinno.com The harsh conditions of the classical Madelung synthesis can be a limitation, especially for substrates bearing sensitive functional groups like the nitro group. wikipedia.org However, modern variations of this reaction have been developed that proceed under milder conditions. For example, the use of organolithium reagents as bases can facilitate the cyclization at lower temperatures, making the synthesis of functionalized indoles more feasible. nih.gov The efficiency of the reaction can be influenced by substituents on the aromatic ring; electron-withdrawing groups can sometimes increase the yield. wikipedia.org

The Leimgruber-Batcho indole synthesis has become a popular and efficient method, particularly for indoles unsubstituted at the 2 and 3 positions. wikipedia.orgclockss.org It is an excellent alternative to the Fischer indole synthesis, especially since many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org The synthesis proceeds in two main steps:

Formation of an enamine from the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine (B122466). wikipedia.org

Reductive cyclization of the intermediate enamine to form the indole. wikipedia.org

To prepare a precursor for this compound, a starting material like 4-chloro-2-methyl-5-nitroaniline (B1614600) could potentially be diazotized and converted to 5-chloro-4-nitro-2-nitrotoluene, although this presents regioselectivity challenges. A more direct precursor, if available, would be 4-chloro-2-methyl-1,5-dinitrobenzene. The reaction is known for its high yields and mild conditions. wikipedia.org A variety of reducing agents can be used for the cyclization step, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org An efficient synthesis of 6-chloro-5-fluoroindole (B46869) has been reported using a modified Leimgruber-Batcho reaction, highlighting its utility for preparing halogenated indoles. researchgate.net

Table 2: Common Reducing Agents for Leimgruber-Batcho Synthesis

Reducing AgentTypical Conditions
Raney Nickel / HydrazineHeating in a suitable solvent
Pd/C / H₂Hydrogen atmosphere, room temperature or gentle heating
Iron / Acetic AcidRefluxing in acetic acid
Sodium DithioniteAqueous or alcoholic solution
Titanium(III) chlorideMethanol, room temperature

This table shows various reducing agents that can be employed for the reductive cyclization step in the Leimgruber-Batcho indole synthesis. clockss.org

The Bischler-Napieralski reaction is primarily used for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comnrochemistry.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org

Its application in the synthesis of the indole core itself is not direct. However, it can be used to create complex heterocyclic systems that incorporate an indole moiety or can be precursors to indole-annulated systems. More recently, "interrupted" or "diverted" Bischler-Napieralski reactions have been developed. For example, treatment of N-acyltryptamines with specific reagents can lead to the formation of spirocyclic indolines instead of the expected β-carboline products. nih.gov These spiroindoleninium intermediates are stable towards rearrangement and can be trapped by nucleophiles, providing a versatile route to complex indole alkaloids and derivatives. nih.gov While not a direct path to a simple substituted indole like this compound, this methodology showcases how classical reactions can be adapted to generate diverse indole-containing scaffolds.

The Cadogan indole synthesis (also known as the Cadogan-Sundberg indole synthesis) is a reductive cyclization method that generates indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as trialkyl phosphites (e.g., triethyl phosphite). hellenicaworld.comwikipedia.orgsynarchive.com The reaction is believed to proceed through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes cyclization onto the adjacent double bond. researchgate.net

This method is highly relevant for preparing substituted indoles. For the synthesis of a this compound derivative, a potential precursor would be a substituted o-nitrostyrene, such as 1-chloro-2-(2-nitrovinyl)-4,5-dinitrobenzene or a related structure. A significant application of this reaction in a similar chemical space involves the transformation of 2-[trans-2-(5-chloro-2-nitrophenyl)vinyl]-5-chloro-1H-indole into 5,5'-dichloro-2,2'-biindole, demonstrating its utility in synthesizing complex molecules with chloro and nitro functionalities. hellenicaworld.comwikipedia.org Modern variations of the Cadogan reaction have been developed using palladium catalysis or visible-light-driven photoredox catalysis, allowing for milder reaction conditions. wvu.edursc.orgrhhz.net

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, also known as the Hemetsberger-Knittel synthesis, is a chemical reaction that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The reaction is typically carried out by heating the azido-propenoic ester in a high-boiling solvent like xylene. researchgate.net

The starting material, an α-azidocinnamate ester, is generally prepared through an aldol-type condensation between an appropriately substituted aryl aldehyde and an α-azidoacetate. researchgate.net For the synthesis of a this compound derivative, the required precursor would be 4-chloro-3-nitrobenzaldehyde.

The mechanism of the Hemetsberger synthesis is not definitively established, but it is postulated to proceed through a nitrene intermediate formed upon thermal decomposition of the azide (B81097). wikipedia.orgwikipedia.org Isolation of azirine intermediates suggests their involvement in the reaction pathway. wikipedia.org While yields are often good, typically above 70%, the reaction's utility can be limited by the stability of the azide starting materials. wikipedia.orgwikipedia.org

Although a direct example for the synthesis of this compound-2-carboxylate via the Hemetsberger reaction is not prominently documented, the synthesis of various substituted indoles demonstrates the method's potential. researchgate.netsemanticscholar.org The presence of electron-withdrawing groups, such as nitro and chloro, on the starting benzaldehyde (B42025) is generally compatible with the initial condensation step and the subsequent thermal cyclization.

Table 1: Illustrative Precursors for Hemetsberger Synthesis of Substituted Indoles

Starting Aryl AldehydeResulting Indole SkeletonKey Features
4-chloro-3-nitrobenzaldehydeThis compoundRequired for the target compound.
Benzaldehyde1H-indoleParent indole system.
Naphthalene-2,6-dicarbaldehydeDihydroindolo[7,6-g]indoleDemonstrates applicability to polycyclic systems. semanticscholar.org

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. rsc.orgwikipedia.orgsynarchive.com This reaction is highly versatile, allowing for a wide range of substituents on both the aniline (B41778) and the alkyne, making it a key method for creating polysubstituted indoles. wikipedia.org

For the synthesis of a derivative of this compound, a potential starting material would be 2-halo-4-chloro-5-nitroaniline. The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a base (e.g., K₂CO₃) and often a chloride salt like LiCl. wikipedia.orgresearcher.life The choice of alkyne determines the substituents at the 2- and 3-positions of the resulting indole.

The reaction mechanism involves the oxidative addition of the ortho-haloaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org The regioselectivity is influenced by steric factors, with the bulkier alkyne substituent typically ending up at the 2-position of the indole. ub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product.

While the standard Larock synthesis uses ortho-iodoanilines, modifications have extended its applicability to more readily available ortho-bromoanilines and ortho-chloroanilines. researcher.life The presence of electron-withdrawing groups on the aniline ring, such as nitro and chloro groups, can influence the reactivity but the reaction is generally tolerant of a wide array of functional groups. uwindsor.ca

Table 2: Components for a Proposed Larock Synthesis of a this compound Derivative

ortho-Haloaniline ComponentAlkyne ComponentPotential ProductCatalyst System
2-Iodo-4-chloro-5-nitroanilineDiphenylacetylene5-chloro-6-nitro-2,3-diphenyl-1H-indolePd(OAc)₂, K₂CO₃, LiCl
2-Bromo-4-chloro-5-nitroaniline1-Phenyl-1-propyne5-chloro-2-methyl-6-nitro-3-phenyl-1H-indolePd(OAc)₂, PPh₃, Na₂CO₃
2-Iodo-4-chloro-5-nitroanilineDi(trimethylsilyl)acetylene5-chloro-6-nitro-2,3-bis(trimethylsilyl)-1H-indolePd(OAc)₂, KOAc, LiCl

Advanced and Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Metal-Catalyzed Reactions for Indole Formation

Metal-catalyzed reactions are central to modern indole synthesis, offering high efficiency and selectivity. tsijournals.com Beyond the Larock synthesis, other transition metals like copper, gold, and iron have been employed in novel cyclization strategies. mdpi.com For instance, palladium-catalyzed intramolecular C-H amination of N-aryl enamines provides a route to various indole derivatives. mdpi.com This method can be applied to substrates bearing electron-withdrawing groups.

Another approach involves the copper-catalyzed or palladium-catalyzed reaction of α-aminonitriles with 2-halobenzyl halides, which is effective for producing indoles with electron-withdrawing groups on the aryl ring. mdpi.com Gold-catalyzed hydroamination of ortho-alkynylnitroarenes has also been reported for the synthesis of 2-substituted indoles. mdpi.com These methods often proceed under milder conditions than traditional syntheses and can offer alternative pathways to functionalized indoles like this compound.

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov The application of microwave irradiation to indole synthesis has been particularly successful.

For example, a microwave-assisted, one-pot, three-component reaction of anilines, arylglyoxals, and 1,3-dicarbonyl compounds can produce functionalized indoles. acs.orgacs.orgnih.gov This metal-free approach benefits from short reaction times and the use of green solvents. acs.org A study on the synthesis of 3-(6-chloro-2-phenyl-1H-indol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one identified optimal conditions as a 1:1 mixture of ethanol (B145695) and water at 90°C for 40 minutes under microwave irradiation. acs.orgacs.org Similarly, palladium-catalyzed intramolecular cyclization of enamines to form indole-3-carboxylates has been efficiently performed under microwave conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Reaction TypeConventional HeatingMicrowave IrradiationReference
Three-component domino reactionLonger reaction times, lower yields40 min, 69% yield acs.orgacs.org
Pd-catalyzed heterocyclizationSeveral hours10-30 min, excellent yields mdpi.com
Sonogashira coupling/cyclizationHours to days20-40 min nih.gov

Use of Ionic Liquids and Water as Solvents

The replacement of volatile organic compounds (VOCs) with greener solvents is a key goal of sustainable chemistry. Water and ionic liquids (ILs) are two prominent alternatives.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to solubility issues, certain indole syntheses have been successfully adapted. For instance, a four-component domino reaction to produce pyrrole-functionalized indoles has been performed in water without any catalyst. dergipark.org.tr

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive for green synthesis. researchgate.net Brønsted acidic ionic liquids have been used effectively as dual solvent-catalysts for the Fischer indole synthesis, providing excellent yields and allowing for reuse of the ionic liquid. researchgate.net The use of naturally-derived ionic liquids, such as those with indole-3-acetate (B1200044) anions, is also an emerging area of research. rsc.org

Solid Acid Catalysts

The use of heterogeneous solid acid catalysts offers significant advantages over homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion and environmental pollution, and potential for regeneration and reuse. tandfonline.com

Various solid acid catalysts have been applied to indole synthesis. Phosphated zirconia and bismuth nitrate (B79036) have been used to synthesize substituted cyclo[b]indoles and 2,2'-diindolylpropanes from indoles and ketones. tandfonline.com More recently, perchloric acid adsorbed on silica (B1680970) gel has been employed as a solid acid catalyst for the deformylation of indole-3-carboxaldehydes, a reaction that can be a step in the synthesis of specifically substituted indoles. chemicalbook.com These catalysts provide mild reaction conditions and can be easily recovered and reused, aligning with the principles of green chemistry.

Nanoparticle-Mediated Synthesis

The application of nanotechnology in organic synthesis has introduced efficient and environmentally friendly catalytic systems. Magnetic nanoparticles (MNPs) have gained prominence as catalysts due to their unique properties, high surface area, and ease of recovery and reusability researchgate.net. In the context of indole synthesis, MNPs can serve as robust catalysts for reactions such as the Fischer indole synthesis or related cyclizations researchgate.net.

For instance, lanthanum oxide (La₂O₃) nanoparticles supported on multi-walled carbon nanotubes ((MWCNTs)-COOH/La₂O₃) have been utilized as an effective catalyst for preparing various indole derivatives nanochemres.org. The catalyst's efficiency stems from the synergistic effects of the Lewis acidic La₂O₃ nanoparticles and the high surface area of the carbon nanotube support nanochemres.org. While a direct synthesis of this compound using this specific method is not detailed, the general applicability suggests a potential pathway where a suitably substituted phenylhydrazine and a ketone or aldehyde could be cyclized under nanoparticle catalysis. The key advantage of such methods is the potential for milder reaction conditions and improved yields compared to traditional homogeneous catalysts.

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Heterocycles

Catalyst Reactants Product Type Key Advantages
Magnetic Nanoparticles (MNPs) Phenylhydrazine, Ketones Indole derivatives Reusable, eco-friendly, high yield researchgate.net

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

Reductive cyclization is a powerful and versatile strategy for constructing the indole nucleus, often starting from ortho-substituted nitroarenes. This approach involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization to form the pyrrole (B145914) ring of the indole.

A prominent example is the palladium-catalyzed reductive cyclization of 1-halo-2-nitrobenzenes with terminal alkynes researchgate.net. This one-pot tandem reaction proceeds through a Sonogashira-type coupling followed by cyclization, using a palladium complex as the catalyst and a reductant like zinc researchgate.net. This method tolerates a broad range of functional groups, making it suitable for synthesizing complex indoles researchgate.net. To synthesize a derivative like this compound, one could envision a starting material such as a di-nitro-chloro-benzene derivative that undergoes a selective reduction and cyclization.

Another variation involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, often mediated by carbon monoxide (CO) as the ultimate reducing agent, which is converted to carbon dioxide nih.gov. Phenyl formate (B1220265) has also been successfully employed as a safer, solid CO surrogate for this transformation mdpi.com. The mild conditions of these palladium-catalyzed methods allow for significant functional group compatibility, which is a substantial improvement over older, harsher synthetic routes nih.gov.

Table 2: Reductive Cyclization Approaches to Indole Synthesis

Method Starting Materials Catalyst / Reagents Key Features
Tandem Sonogashira/Cyclization 1-Halo-2-nitrobenzene, Terminal alkyne Pd complex, Zn One-pot synthesis of 2-substituted indoles researchgate.net
CO-Mediated Cyclization 2-Nitrostyrenes Pd(OAc)₂, dppp, CO Broad functional group compatibility nih.gov
CO Surrogate Cyclization β-Nitrostyrenes PdCl₂(CH₃CN)₂, Phenyl formate Avoids pressurized CO gas mdpi.com

Specific Synthetic Routes for this compound and Related Halogenated/Nitrated Indoles

Synthesizing the target molecule with its specific substitution pattern requires careful strategic planning regarding the introduction of the chlorine and nitro functional groups.

Strategies for Introducing Chlorine and Nitro Groups

The chlorine and nitro groups can be introduced either by direct electrophilic substitution on a pre-existing indole ring or by using precursors that already contain these substituents prior to the indole ring formation.

Electrophilic Nitration: The direct nitration of an indole ring is a common method for introducing a nitro group. The reaction of indole with nitrating agents typically results in substitution at the C3 position. However, if the C3 position is blocked, or under specific conditions, substitution can occur on the benzene (B151609) ring. For the synthesis of this compound, one could start with 5-chloro-1H-indole and perform a nitration. The regioselectivity of this step is crucial. Studies have shown that for indoles already substituted at the 5-position with a halogen or another nitro group, further nitration can proceed effectively nih.gov. Trifluoroacetyl nitrate, generated in situ, is an example of an electrophilic nitrating agent used for such transformations under non-acidic conditions nih.gov.

Electrophilic Chlorination: Introducing a chlorine atom onto the indole nucleus can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS). The position of chlorination is governed by the directing effects of the substituents already present on the ring.

Precursor Functionalization: A highly effective strategy involves starting with a benzene derivative that already contains the desired chloro and nitro functionalities in the correct orientation. For example, the synthesis of 5-nitroindole (B16589) derivatives has been accomplished by starting with 5-nitro-1H-indole and subsequently adding other functional groups nih.gov. A similar approach could begin with a 4-chloro-5-nitro-substituted benzene precursor, which is then elaborated into the indole ring through methods like the Fischer, Bartoli, or Leimgruber-Batcho syntheses.

Sequential and One-Pot Synthesis Approaches

The assembly of this compound can be performed sequentially or in a one-pot fashion.

One-Pot Synthesis: These approaches, also known as tandem or domino reactions, enhance synthetic efficiency by combining multiple reaction steps in a single flask without isolating intermediates. The palladium-catalyzed synthesis of 2,3-disubstituted indoles via consecutive Sonogashira coupling, amidopalladation, and reductive elimination is a prime example of a one-pot process organic-chemistry.org. Similarly, the reductive cyclization methods discussed previously, which start from a functionalized nitrobenzene to form the indole core in a single transformation, represent an efficient one-pot strategy researchgate.netnih.gov.

Functional Group Interconversions on the Indole Ring

Functional group interconversion (FGI) is a key tactic in organic synthesis that involves converting one functional group into another on an existing molecular scaffold imperial.ac.uk. This allows for the synthesis of derivatives that may be difficult to access directly. For a halogenated/nitrated indole, several FGIs could be relevant:

N-H Functionalization: The indole nitrogen can be readily alkylated or sulfonylated. For instance, treating a 3-halogenated indole with sodium hydride (NaH) followed by an alkyl halide (like MeI or BnBr) or a sulfonyl chloride (TsCl) affords N-substituted indoles in high yields nih.gov.

Reduction of the Nitro Group: The nitro group at the C6 position can be reduced to an amino group (e.g., using Pd/C and H₂ or other reducing agents). This amino group can then serve as a handle for further modifications, such as diazotization followed by Sandmeyer reactions to introduce other functionalities.

Halogen Exchange (Finkelstein Reaction): While less common for aryl halides, under certain conditions, one halogen can be exchanged for another. For example, a bromo or chloro derivative can be converted to an iodo derivative, which is more reactive in cross-coupling reactions vanderbilt.edu.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity: Controlling the position of substitution (regioselectivity) is paramount in the synthesis of this compound.

In Electrophilic Substitution: When functionalizing the indole ring directly, the inherent reactivity of the indole nucleus favors electrophilic attack at the C3 position. To achieve substitution on the benzene portion of the molecule (positions C4, C5, C6, C7), the C3 position is often protected, or strongly directing starting materials are used. In the case of nitrating 5-chloro-1H-indole, the existing chloro group (an ortho-, para-director) and the activating nature of the pyrrole ring will compete to direct the incoming nitro group. Careful selection of nitrating agents and reaction conditions is necessary to favor substitution at the C6 position.

In Ring-Forming Reactions: The most reliable way to ensure the correct regiochemistry is to use a starting material where the substituents are already in place. For instance, employing a 1,2-disubstituted 4-chloro-5-nitrobenzene in a reductive cyclization strategy locks in the C5 and C6 substitution pattern from the beginning, avoiding issues with competing sites of reaction on the indole ring.

Stereoselectivity: The core structure of this compound is planar and achiral. Therefore, the synthesis of the indole nucleus itself does not typically involve the creation of stereocenters. Stereoselectivity would only become a consideration if chiral substituents were introduced to the N1 position or other parts of the molecule in subsequent derivatization steps.

Control over Substitution Patterns at C-5 and C-6 Positions

The most effective and widely utilized method for ensuring the correct substitution pattern at the C-5 and C-6 positions of the indole ring is the Leimgruber-Batcho indole synthesis. wikipedia.orgclockss.org This powerful methodology circumvents the challenges associated with the direct electrophilic substitution of an indole nucleus, where achieving regioselectivity on the benzene ring can be problematic. Instead, the substitution pattern is established on a readily available starting material, an ortho-nitrotoluene, before the formation of the heterocyclic pyrrole ring.

The general sequence of the Leimgruber-Batcho synthesis involves two main steps:

Enamine Formation: An o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (an enamine). wikipedia.orgresearchgate.net The substituents on the starting o-nitrotoluene directly dictate the substitution pattern of this enamine intermediate.

Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which is immediately followed by cyclization to form the indole ring. researchgate.net

For the specific synthesis of this compound, the strategy is to begin with an appropriately substituted o-nitrotoluene, namely 4-chloro-5-nitro-2-nitrotoluene . The positions of the chloro and nitro groups on this starting material directly correspond to the final C-5 and C-6 positions on the indole product after the reaction sequence is complete. This precursor-based control is the cornerstone of achieving the desired substitution pattern.

The advantages of this approach include:

High Regioselectivity: The positions of the substituents are locked in by the choice of the starting material, avoiding the formation of C-4 or C-7 substituted isomers. clockss.org

Mild Conditions: The reductive cyclization can be achieved using various reagents under relatively mild conditions, which preserves the integrity of the substituents. wikipedia.orgclockss.org

Versatility: The method is applicable to a wide range of substituted o-nitrotoluenes, allowing for the synthesis of diverse indole derivatives. clockss.org

The table below illustrates how the choice of starting material in the Leimgruber-Batcho synthesis dictates the final product.

Starting o-NitrotolueneIntermediate EnamineFinal Indole Product
4-Chloro-2-nitrotoluene (B43163)1-(4-Chloro-2-nitrophenyl)-2-(dimethylamino)ethene5-Chloro-1H-indole
4,5-Dichloro-2-nitrotoluene1-(4,5-Dichloro-2-nitrophenyl)-2-(dimethylamino)ethene5,6-Dichloro-1H-indole
4-Chloro-5-nitro-2-nitrotoluene 1-(4-Chloro-5-nitro-2-nitrophenyl)-2-(dimethylamino)ethene This compound

Impact of Reaction Conditions on Isomer Formation

In the context of the Leimgruber-Batcho synthesis, the reaction conditions for the cyclization step have a minimal impact on the formation of constitutional isomers related to the C-5 and C-6 positions. The primary factor governing isomer formation is the isomeric purity of the starting substituted o-nitrotoluene. google.com Any isomeric impurities in the precursor material will be carried through the synthesis, leading to a corresponding mixture of indole isomers.

For instance, the synthesis of the required precursor, 4-chloro-5-nitro-2-nitrotoluene, is a key challenge. A common route to substituted nitrotoluenes is the nitration of a simpler substituted toluene. The nitration of p-chlorotoluene, for example, yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. google.com Subsequent nitration of such a mixture would lead to a complex array of dinitrated products, making the isolation of the desired pure starting material difficult.

Therefore, controlling isomer formation is fundamentally about controlling the synthesis of the starting material. The conditions of the Leimgruber-Batcho reaction itself are optimized for yield and reaction rate, rather than for directing substitution.

Several parameters within the Leimgruber-Batcho synthesis can be adjusted to optimize the conversion of the pure o-nitrotoluene precursor to the final indole:

Reducing Agent: A variety of reducing agents can be used for the cyclization step. Common choices include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, iron in acetic acid, or stannous chloride. wikipedia.orgresearchgate.net The choice of reagent is often based on functional group compatibility and desired reaction conditions (e.g., temperature, pressure).

Solvent and Additives: The initial enamine formation can be influenced by the choice of solvent and the use of additives. Dioxane has been reported as a highly effective solvent. journalijar.com The addition of pyrrolidine can significantly accelerate the reaction by forming a more reactive enamine intermediate compared to using DMF-DMA alone. wikipedia.orgjournalijar.com

The following table summarizes the role of different conditions on the reductive cyclization step of a generic β-dimethylamino-2-nitrostyrene.

Reducing Agent/SystemTypical ConditionsImpact
H₂, Pd/CHydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate)Clean reduction, widely used, but requires specialized hydrogenation equipment.
Raney Ni, HydrazineReflux in a solvent like ethanolEffective and common in laboratory settings; hydrazine is toxic. wikipedia.org
Fe, Acetic AcidHeating in acetic acidInexpensive and effective, but can require acidic workup. clockss.org
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemsA milder reducing agent, useful if other sensitive functional groups are present. clockss.org

Ultimately, the successful and isomerically pure synthesis of this compound is critically dependent on a synthetic route that can produce pure 4-chloro-5-nitro-2-nitrotoluene, which then undergoes the reliable and high-yielding Leimgruber-Batcho cyclization. The conditions of the cyclization itself primarily influence the efficiency of the ring-closing reaction rather than the final substitution pattern.

Chemical Transformations and Derivatization of 5 Chloro 6 Nitro 1h Indole

Reactions Involving the Nitro Group

The nitro group at the C-6 position is a primary site for chemical transformation, most notably through reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities.

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro group to a primary amine is one of the most fundamental and widely used transformations in the derivatization of nitroaromatic compounds. researchgate.net This reaction is crucial as the resulting amino group can be further modified, serving as a key building block in the synthesis of various indole (B1671886) derivatives. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups that are applicable to 5-chloro-6-nitro-1H-indole include:

Catalytic Hydrogenation: This is a highly efficient method for nitro group reduction. organic-chemistry.org Reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently used with hydrogen gas or a hydrogen source like triethylsilane. organic-chemistry.orgcommonorganicchemistry.com Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. researchgate.net For substrates containing halogen substituents, Raney nickel can sometimes be a better choice than Pd/C to avoid potential dehalogenation. commonorganicchemistry.com

Metal-Mediated Reduction: The use of metals in acidic media is a classic and reliable method. wikipedia.org Common systems include iron powder in acetic acid or in the presence of an ammonium (B1175870) chloride solution. wikipedia.orgdundee.ac.uk Tin(II) chloride (SnCl2) in an acidic solvent also provides a mild and effective means of reducing nitro groups, often with good tolerance for other reducible functionalities. commonorganicchemistry.com Similarly, zinc dust in acidic conditions can be employed. commonorganicchemistry.com

The successful reduction of the nitro group in this compound yields 5-chloro-6-amino-1H-indole, a key intermediate for further synthesis.

TABLE 1: Common Reagents for the Reduction of Aromatic Nitro Groups
MethodReagent/CatalystHydrogen SourceTypical ConditionsNotes
Catalytic HydrogenationPalladium on Carbon (Pd/C)H₂ gas, TriethylsilaneRoom temperature, various solvents (e.g., Methanol, Ethyl Acetate)Highly efficient, but may cause dehalogenation. organic-chemistry.orgcommonorganicchemistry.com
Catalytic HydrogenationRaney NickelH₂ gas, Hydrazine (B178648)Room or elevated temperatureOften used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.comwikipedia.org
Metal/Acid ReductionIron (Fe) powderAcetic Acid (AcOH) or NH₄ClRefluxing in acidic mediaA classic, cost-effective method. wikipedia.org
Metal Salt ReductionTin(II) Chloride (SnCl₂)HCl/Ethanol (B145695)Room temperature or gentle heatingProvides a mild reduction, tolerant of other functional groups. commonorganicchemistry.com

Other Transformations of the Nitro Moiety

While complete reduction to an amine is the most common transformation, the nitro group can undergo other reactions. Under controlled conditions, partial reduction can lead to intermediates such as N-hydroxylamines or nitroso compounds. nih.govmdpi.com The reduction of aromatic nitro compounds can proceed through a six-electron process, forming nitroso and N-hydroxylamino intermediates before reaching the final amino group. nih.gov The N-hydroxylamino derivative is often a key intermediate of interest in these reaction sequences. nih.gov Specific reagents, such as zinc metal in aqueous ammonium chloride, have been described for the formation of aryl hydroxylamines from aryl nitro compounds. wikipedia.orgmdpi.com These intermediates are generally less stable than the corresponding amine but can be valuable for specific synthetic applications.

Reactions Involving the Chlorine Atom

The chlorine atom at the C-5 position, activated by the para-nitro group, is susceptible to displacement via nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups. openstax.org The nitro group at the C-6 position of this compound is para to the chlorine atom, which strongly activates the C-5 position for nucleophilic attack. openstax.orglibretexts.org This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. openstax.orgyoutube.com

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). openstax.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org

A wide range of nucleophiles can be used to displace the chlorine atom, allowing for the introduction of diverse functional groups at the C-5 position.

TABLE 2: Examples of Nucleophiles in SNAr Reactions
NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)NaOH, KOHPhenol (-OH)
AlkoxideNaOCH₃, NaOEtEther (-OR)
Ammonia/AminesNH₃, RNH₂, R₂NHAmine (-NH₂, -NHR, -NR₂)
ThiolateNaSH, NaSRThiol/Thioether (-SH, -SR)
Azide (B81097)NaN₃Azide (-N₃)

Cross-Coupling Reactions at the C-Cl Bond

Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org The C-Cl bond in this compound can serve as an electrophilic partner in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized catalytic systems. acs.org

Prominent cross-coupling reactions applicable to aryl chlorides include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Stille Coupling: This involves the reaction of the aryl halide with an organotin compound, catalyzed by palladium.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl halide with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.

The success of these reactions depends heavily on the choice of catalyst, ligand, base, and solvent, especially when dealing with the less reactive C-Cl bond.

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an acidic proton, making it a site for various electrophilic substitution and derivatization reactions. Functionalization at this position is common for introducing protecting groups or for modulating the electronic properties and biological activity of the indole core.

Common reactions at the indole nitrogen include:

N-Alkylation: The indole N-H can be deprotonated with a suitable base (e.g., sodium hydride, NaH) followed by reaction with an alkylating agent like an alkyl halide (e.g., methyl iodide, propargyl bromide) to form N-alkylindoles. dundee.ac.ukd-nb.info

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonyl derivatives.

N-Protection: The introduction of protecting groups is often necessary during multi-step syntheses. Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), introduced using Boc-anhydride, and triisopropylsilyl (TIPS), introduced using TIPS-Cl. dundee.ac.uk

For instance, 4-nitroindole (B16737) can be readily protected at the N-1 position using sodium hydride and triisopropylsilyl chloride. dundee.ac.uk A similar strategy can be applied to this compound to protect the nitrogen during subsequent transformations at other positions of the molecule.

Alkylation and Acylation of N-1

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for introducing a variety of substituents that can modulate the compound's chemical and biological properties.

Alkylation: N-alkylation is typically achieved by treating the indole with an alkylating agent in the presence of a base. The base deprotonates the N-H group, forming a more nucleophilic indolide anion, which then reacts with the electrophilic alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently employed. A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate).

Acylation: N-acylation introduces an acyl group to the indole nitrogen. This is commonly carried out using acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride). The reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the acidic byproduct. N-acylation can serve as a protective strategy for the indole nitrogen, preventing unwanted side reactions during subsequent functionalization at other positions of the indole ring.

The following table summarizes typical conditions for N-alkylation and N-acylation of indoles, which are applicable to this compound.

TransformationReagentsBaseSolventTypical Product
N-AlkylationAlkyl Halide (R-X)NaH, KOH, K2CO3DMF, THF5-chloro-6-nitro-1-alkyl-1H-indole
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)2O)Pyridine, TriethylamineDCM, THF1-acyl-5-chloro-6-nitro-1H-indole

Formation of N-Substituted Derivatives

The alkylation and acylation reactions described above lead to the formation of a wide array of N-substituted derivatives of this compound. The nature of the substituent introduced at the N-1 position can significantly influence the electronic properties and steric environment of the indole ring, thereby affecting its reactivity in further transformations. For instance, the introduction of an electron-withdrawing N-acyl group can further decrease the nucleophilicity of the indole ring, while N-alkylation may have a lesser electronic impact.

Research on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazoles has shown that a variety of substituted halides can be reacted with the parent heterocycle to produce a library of derivatives with diverse functionalities. A similar approach can be applied to this compound to generate a range of N-substituted compounds for further investigation.

Functionalization at C-2 and C-3 Positions of the Indole Ring

While the N-1 position is readily functionalized, the carbon atoms of the pyrrole (B145914) ring, particularly C-3 and to a lesser extent C-2, are also important sites for chemical modification.

Electrophilic Substitution Reactions

The indole nucleus is known to be highly reactive towards electrophiles, with a strong preference for substitution at the C-3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at this position. Despite the deactivating effect of the chloro and nitro groups on the benzene (B151609) ring, the C-3 position of this compound remains the most favorable site for electrophilic substitution.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position of the indole ring. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. The resulting 3-formylindole is a versatile intermediate for further synthetic transformations. For this compound, the Vilsmeier-Haack reaction is expected to yield this compound-3-carbaldehyde.

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the C-3 position. It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) under acidic conditions. The product, a gramine (B1672134) derivative, is a valuable synthetic precursor as the dimethylamino group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of side chains at the C-3 position.

The following table outlines the expected products of these electrophilic substitution reactions on this compound.

ReactionReagentsExpected Product
Vilsmeier-HaackPOCl3, DMFThis compound-3-carbaldehyde
MannichCH2O, (CH3)2NH, CH3COOH3-((dimethylamino)methyl)-5-chloro-6-nitro-1H-indole

Carbonylations and Carboxylations

Direct carbonylation or carboxylation at the C-3 position of highly deactivated indoles like this compound can be challenging. However, carboxylated derivatives can be synthesized through alternative routes. For instance, palladium-catalyzed intramolecular oxidative coupling reactions have been employed to synthesize substituted 2-methyl-1H-indole-3-carboxylates. This approach could be adapted to produce methyl 5-chloro-6-nitro-2-alkyl-1H-indole-3-carboxylates from appropriately substituted anilines and β-keto esters. While not a direct functionalization of the parent indole, this method provides access to valuable carboxylated derivatives.

Side-Chain Modifications

Once a functional group is introduced at the C-3 position, it can be further modified to create more complex derivatives. The 3-formyl and 3-aminomethyl groups introduced via the Vilsmeier-Haack and Mannich reactions, respectively, are particularly useful for this purpose.

Modifications of the 3-Formyl Group: The aldehyde functionality in this compound-3-carbaldehyde can undergo a variety of classical aldehyde reactions. For example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as an electrophile in condensation reactions with various nucleophiles. Studies on the analogous 1-methoxy-6-nitroindole-3-carbaldehyde have demonstrated its utility as a versatile substrate for nucleophilic substitution reactions, leading to the formation of various 2,3,6-trisubstituted indoles.

Modifications of the 3-Aminomethyl Group: The gramine derivative obtained from the Mannich reaction can be used to introduce other substituents at the C-3 position. The dimethylamino group is a good leaving group, especially after quaternization with an alkyl halide (e.g., methyl iodide). The resulting quaternary ammonium salt is highly susceptible to nucleophilic displacement by a wide range of nucleophiles, such as cyanide, malonates, and other carbanions, providing a versatile route to various 3-substituted indoles.

Spectroscopic Characterization and Analytical Methods for 5 Chloro 6 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of protons (¹H) and carbons (¹³C).

While specific experimental spectra for 5-chloro-6-nitro-1H-indole are not widely published, the expected spectral features can be predicted based on the known effects of chloro and nitro substituents on the indole (B1671886) ring.

In the ¹H NMR spectrum of this compound, five signals are expected: one for the N-H proton and four for the protons on the indole core (H-2, H-3, H-4, and H-7). The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position 5 significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm).

N-H Proton: The proton on the nitrogen (H-1) is expected to appear as a broad singlet at a very downfield region, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Pyrrole (B145914) Ring Protons (H-2 and H-3): The H-2 and H-3 protons on the pyrrole ring typically appear as doublets of doublets or triplets. H-2 is usually found further downfield than H-3.

Benzene (B151609) Ring Protons (H-4 and H-7): The protons on the benzene portion of the indole ring, H-4 and H-7, are expected to appear as singlets in this specific substitution pattern. The powerful electron-withdrawing effect of the adjacent nitro group at C-6 would deshield H-7 significantly, while the chloro group at C-5 would similarly deshield H-4. Therefore, both H-4 and H-7 are anticipated to be sharp singlets in the aromatic region, likely above 7.5 ppm.

Table 4.1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H-1 (N-H)> 10.0Broad Singlet (br s)Acidic proton, position is solvent-dependent.
H-78.0 - 8.5Singlet (s)Deshielded by the adjacent nitro group at C-6.
H-47.8 - 8.2Singlet (s)Deshielded by the adjacent chloro group at C-5.
H-27.5 - 7.8Triplet or Doublet of Doublets (t or dd)Couples with H-1 and H-3.
H-36.6 - 7.0Triplet or Doublet of Doublets (t or dd)Couples with H-1 and H-2.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the indole ring. The chemical shifts are heavily influenced by the attached substituents.

C-5 and C-6: The carbons directly attached to the chloro and nitro groups will be the most affected. The carbon bearing the chloro group (C-5) and the carbon bearing the nitro group (C-6) are expected to be significantly deshielded.

Other Carbons: The presence of these electron-withdrawing groups also influences the electronic density around the other carbons of the ring system (C-3a, C-4, C-7, C-7a), leading to predictable shifts in their resonance frequencies compared to unsubstituted indole.

Table 4.2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C-6140 - 145Attached to the electron-withdrawing NO₂ group.
C-7a135 - 140Bridgehead carbon.
C-3a128 - 133Bridgehead carbon.
C-2125 - 130-
C-5120 - 125Attached to the chlorine atom.
C-4118 - 123-
C-7110 - 115-
C-3100 - 105Generally the most upfield carbon in the indole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between H-2 and C-2, H-3 and C-3, H-4 and C-4, and H-7 and C-7. This allows for the definitive assignment of these protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in establishing the connectivity of the molecule. Key expected HMBC correlations for this compound would include:

Correlation from H-4 to C-5, C-6, and C-3a, confirming its position next to the chloro-substituted carbon.

Correlation from H-7 to C-5, C-6, and C-7a, confirming its position next to the nitro-substituted carbon.

Correlations from the pyrrole protons (H-2, H-3) to the bridgehead carbons (C-3a, C-7a), confirming the fusion of the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Table 4.3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1570 - 1620 and 1450 - 1520
NO₂ (Nitro)Asymmetric Stretching1500 - 1560
NO₂ (Nitro)Symmetric Stretching1330 - 1390
C-NStretching1250 - 1350
C-ClStretching700 - 850

The presence of a sharp, strong band in the 3300-3500 cm⁻¹ region would confirm the N-H group of the indole ring. The most characteristic signals would be the two strong absorption bands for the nitro group: the asymmetric stretch around 1500-1560 cm⁻¹ and the symmetric stretch around 1330-1390 cm⁻¹. The C-Cl stretch would appear in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₅ClN₂O₂), the nominal molecular weight is 196.59 g/mol calpaclab.com.

The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks: one for [C₈H₅³⁵ClN₂O₂]⁺ (M⁺) and another, two mass units higher, for [C₈H₅³⁷ClN₂O₂]⁺ ([M+2]⁺), with an intensity ratio of approximately 3:1.

Common fragmentation patterns for nitroaromatic indoles would likely involve the loss of the nitro group (NO₂, 46 Da) or parts of it (e.g., loss of NO, 30 Da).

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₈H₅ClN₂O₂ by matching the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass. This technique is essential for distinguishing the target compound from any other potential isomers or compounds with the same nominal mass.

LC-MS and GC-MS Coupling

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the definitive identification of this compound, particularly in complex mixtures.

In LC-MS , the compound is first separated from non-volatile or thermally unstable impurities via high-performance liquid chromatography. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. mdpi.comnih.gov ESI-MS analysis in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 197.0, corresponding to the molecular weight of the compound (196.59 g/mol ). calpaclab.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or the loss of nitric oxide (NO). nih.govresearchgate.net

GC-MS is suitable for volatile and thermally stable compounds. libretexts.org this compound is separated on a capillary column and subsequently ionized, often by electron ionization (EI). The resulting mass spectrum serves as a molecular "fingerprint." libretexts.org The molecular ion peak (M⁺) would be observed at m/z ≈ 196. Key fragmentation peaks would likely correspond to the loss of the nitro group ([M-NO₂]⁺), the chlorine atom ([M-Cl]⁺), and other characteristic fragments of the indole ring. researchgate.netwhitman.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The indole ring system is a chromophore that absorbs in the UV region. The presence of substituents significantly influences the absorption spectrum.

The nitro group (-NO₂) acts as a powerful chromophore and auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the absorption intensity. The chloro group (-Cl) acts as an auxochrome, which can also contribute to a slight red shift. Studies on various nitroindole isomers show strong absorption in the near-UV range between 300 and 400 nm. acs.orgnih.gov For instance, 6-nitroindole (B147325) exhibits two maxima in this region. acs.orgnih.gov Therefore, this compound is expected to display characteristic absorption peaks in this range, corresponding to π→π* transitions within the conjugated aromatic system.

Table 1: Expected UV-Vis Absorption Data for Nitro-substituted Indoles

Compound Solvent λmax 1 (nm) λmax 2 (nm)
5-Nitroindole (B16589) 2-Propanol ~322 -
6-Nitroindole 2-Propanol Broad peak with two maxima

| This compound | Methanol/Ethanol (B145695) | ~320-350 | - |

Data for 5- and 6-nitroindole are based on published research acs.orgnih.gov; data for this compound is an educated estimation based on the effects of the present functional groups.

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to confirm its empirical formula. For this compound, with the molecular formula C₈H₅ClN₂O₂, the theoretical elemental composition can be calculated from its molecular weight (196.59 g/mol ). calpaclab.com Experimental values obtained from a pure sample are expected to align closely (typically within ±0.4%) with these theoretical values. davidson.edu

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Moles in Formula Mass in Formula Mass Percentage (%)
Carbon C 12.011 8 96.088 48.89%
Hydrogen H 1.008 5 5.040 2.56%
Chlorine Cl 35.453 1 35.453 18.03%
Nitrogen N 14.007 2 28.014 14.25%
Oxygen O 15.999 2 31.998 16.27%

| Total | | | | 196.593 | 100.00% |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. nih.gov For this compound, a silica (B1680970) gel plate (a polar stationary phase) is typically used. The mobile phase is a mixture of solvents, with the polarity adjusted to achieve good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common for indole derivatives. mdpi.com Due to its conjugated aromatic system, the compound is UV-active and can be visualized under a UV lamp (λ = 254 nm). mdpi.com The purity is indicated by the presence of a single spot.

Table 3: Hypothetical TLC Data for Purity Assessment

Mobile Phase (Hexane:Ethyl Acetate) Retention Factor (Rf) Observation
9:1 0.20 Single spot, indicating a pure compound.
7:3 0.45 Single spot, optimal for separation and visualization.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of this compound. benthamdirect.com A common approach is reverse-phase HPLC, which utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.govsielc.com A gradient elution method, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to ensure the separation of compounds with a wide range of polarities. mdpi.com The sample is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound strongly absorbs. The purity is calculated from the relative area of the main peak in the chromatogram. For indole derivatives, a detection wavelength of 280 nm is often effective. oup.comcetjournal.it

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. epa.govtandfonline.com For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be used. The sample is vaporized in a heated injector and carried through the column by an inert gas, such as helium. epa.gov A flame ionization detector (FID) can be used for quantification, but an electron capture detector (ECD) would offer higher sensitivity, as it is highly responsive to both halogenated and nitro-containing compounds. epa.gov The resulting chromatogram would show a peak for the target compound, and its purity would be determined by the peak's area percentage relative to any impurity peaks. benthamdirect.com

Computational Chemistry and Molecular Modeling of 5 Chloro 6 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure of 5-chloro-6-nitro-1H-indole would typically involve methods like Density Functional Theory (DFT). These calculations would determine the distribution of electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. The results would likely show a significant polarization of the electron cloud due to the presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups.

Tautomeric Forms and Stability

The 1H-indole scaffold of this compound can theoretically exist in different tautomeric forms, where a proton shifts its position. Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the Gibbs free energy of each possible form, researchers can predict the predominant tautomer under various conditions (gas phase or in different solvents). For similar nitro-substituted heterocyclic compounds, the canonical aromatic form is generally the most stable. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

Ligand-Protein Interactions

Studies on other nitroaromatic compounds have shown that the nitro group can form significant non-covalent interactions, such as π-hole interactions, with lone-pair electrons from protein residues. nih.gov A docking study of this compound would aim to identify key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds (from the chlorine atom) within a protein's active site. These interactions are crucial for the stability of the ligand-protein complex.

Interactive Data Table: Potential Ligand-Protein Interactions

Interaction TypePotential Donor/Acceptor on LigandPotential Interacting Amino Acid Residues
Hydrogen BondIndole (B1671886) N-H, Nitro O atomsAsp, Glu, Gln, Asn, Ser, Thr, His
Halogen BondChlorine atomBackbone carbonyls, Asp, Glu, Ser
π-π StackingIndole ring systemPhe, Tyr, Trp, His
HydrophobicIndole ring, Chloro-substituted benzene (B151609) ringAla, Val, Leu, Ile, Met, Pro
π-hole InteractionNitrogen atom of the nitro groupResidues with lone-pair electrons (e.g., Met, Cys, backbone carbonyls)

Prediction of Binding Modes and Affinities

Docking algorithms predict the preferred orientation (binding mode or pose) of the ligand within the protein's binding pocket. The software then uses scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy suggests a more stable and potentially more potent interaction. While no specific data exists for this compound, successful prediction of binding modes for structurally related ligands has been demonstrated in various studies. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights beyond the static picture provided by docking. An MD simulation of a this compound-protein complex would track the movements of every atom over a set period (from nanoseconds to microseconds). This allows for the assessment of the stability of the predicted binding pose and a more refined calculation of binding free energies. The simulation would reveal how the ligand and protein adapt to each other and the role of solvent molecules in mediating their interaction.

Conformational Analysis and Flexibility

The conformational landscape of this compound is largely defined by the rigid indole scaffold and the rotational freedom of the nitro (-NO2) substituent. The indole ring system, being an aromatic bicyclic heterocycle, is inherently planar and rigid. The primary source of conformational flexibility in the molecule arises from the torsion angle associated with the C6-N bond of the nitro group.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface associated with the rotation of the nitro group. This analysis helps to identify the most stable conformation and the energy barriers between different rotational states. For many nitroaromatic compounds, the lowest energy conformation is often one where the nitro group is coplanar with the aromatic ring, as this allows for maximal resonance stabilization. However, steric hindrance from adjacent substituents can force the nitro group out of the plane. In the case of this compound, the chlorine atom at the C5 position is adjacent to the nitro group at C6. This proximity can lead to a slight twisting of the nitro group out of the indole plane to minimize steric repulsion. The rotational barrier for the nitro group is generally low, suggesting that at room temperature, the molecule can access a range of conformations around the C-N bond.

Table 1: Predicted Torsional Profile of the Nitro Group in this compound

Dihedral Angle (Cl-C5-C6-N)Relative Energy (kcal/mol)Conformation Description
~0.5 - 1.5Eclipsed (higher energy due to steric clash)
30° - 60°~0.1 - 0.5Twisted
90°~2.0 - 3.0Perpendicular (loss of resonance stabilization)
180°0Anti-periplanar (most stable, minimized steric hindrance)

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar nitroaromatic compounds. Specific values would require dedicated quantum mechanical calculations.

Dynamic Behavior in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a biological context, such as in aqueous solution or within the binding site of a protein. nih.gov An MD simulation of this compound would reveal how the molecule interacts with its environment over time, providing insights into its stability, solvation, and binding dynamics.

In an aqueous environment, the polar nitro group and the N-H group of the indole ring would be expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and orientation at interfaces. The chlorophenyl portion of the molecule contributes to its hydrophobic character.

When bound to a biological target, such as an enzyme or a receptor, the dynamic behavior of this compound is critical for its biological activity. MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking), and the conformational changes that may occur upon binding. For instance, studies on the closely related 3-chloro-6-nitro-1H-indazole have shown that such molecules can remain stably bound within the active site of an enzyme like trypanothione (B104310) reductase over the course of a simulation, indicating a thermodynamically favorable interaction. tandfonline.com The flexibility of the nitro group would allow it to optimize its interactions within the binding pocket.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of a series of compounds, providing a rational basis for the design of more potent and selective molecules.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular cancer cell line or a microbial pathogen. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. The electron-withdrawing nature of the nitro and chloro groups would significantly influence these parameters.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For nitroaromatic compounds, descriptors related to the electronic properties of the nitro group are often found to be significant in QSAR models for anticancer activity. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassExample DescriptorsPotential Influence on Activity
ElectronicDipole Moment, Mulliken ChargesModulates interactions with polar residues in a binding site.
StericMolecular Volume, Surface AreaInfluences the fit within a binding pocket.
HydrophobicLogPAffects cell permeability and hydrophobic interactions.
TopologicalWiener Index, Balaban IndexDescribes molecular shape and branching.

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational tool in drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound would identify the key features responsible for its interaction with a biological target.

Based on the structure of this compound, a putative pharmacophore model would likely include the following features:

Hydrogen Bond Donor: The N-H group of the indole ring.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group.

Aromatic Ring: The indole ring system, which can participate in π-π stacking interactions.

Hydrophobic/Halogen Bond Donor: The chloro-substituted benzene ring portion.

This pharmacophore model can be generated based on a set of active indole derivatives or from the crystal structure of the target protein in complex with a ligand. nih.gov Once developed, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required chemical features and spatial arrangement, and are therefore likely to be active. nih.govresearchgate.net This approach is a powerful strategy for scaffold hopping and identifying new chemical entities for drug development. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Molecular MoietyType of Interaction
Hydrogen Bond DonorIndole N-HHydrogen Bonding
Hydrogen Bond AcceptorNitro group (-NO2)Hydrogen Bonding
Aromatic RingIndole bicyclic systemπ-π Stacking, Hydrophobic Interaction
Hydrophobic FeatureChlorinated benzene ringHydrophobic Interaction, Halogen Bonding

Applications of 5 Chloro 6 Nitro 1h Indole and Its Derivatives in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-Chloro-6-nitro-1H-indole serves as a crucial intermediate in multi-step synthetic pathways aimed at creating complex organic molecules. Its unique substitution pattern allows for selective chemical transformations at various positions of the indole (B1671886) core. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, which can then participate in a wide range of coupling reactions and ring-forming processes. This versatility makes it an important precursor in the assembly of intricate molecular architectures. rsc.org

The presence of both a halogen and a nitro group offers orthogonal reactivity. For example, the nitro group can be selectively reduced without affecting the chloro substituent, or the chloro group can be displaced via nucleophilic aromatic substitution under specific conditions. This differential reactivity is highly advantageous in total synthesis, where precise control over sequential reactions is paramount.

IntermediateSubsequent TransformationTarget Molecular Class
5-chloro-6-amino-1H-indoleDiazotization, Sandmeyer reactionSubstituted indoles
This compoundPalladium-catalyzed cross-couplingArylated indoles
This compoundNucleophilic aromatic substitutionHeteroaryl-substituted indoles

Building Block for Heterocyclic Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, and this compound provides a valuable starting point for the synthesis of a variety of more complex heterocyclic systems.

Fused Indole Systems

The reactive sites on this compound, particularly after the reduction of the nitro group to an amine, are prime locations for annulation reactions to build fused ring systems. The resulting 6-amino-5-chloro-1H-indole can react with various bifunctional reagents to construct additional rings, leading to polycyclic structures such as carbolines and other fused indole alkaloids. These fused systems are of significant interest due to their prevalence in biologically active natural products.

Spiroindoles and Spirooxindoles

Spiroindoles and spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C2 or C3 position of the indole ring. These structures have a unique three-dimensional geometry that is often associated with potent biological activity. While direct examples involving this compound are not extensively documented, its derivatives can be envisioned as precursors. For instance, isatin (B1672199) derivatives, which can be synthesized from indoles, are common starting materials for spirooxindoles. The substituents on the 5- and 6-positions would be carried through the synthesis, allowing for the creation of highly functionalized spirocyclic systems. nih.gov

Bis-indoles and Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are synthesized through the electrophilic substitution reaction of indoles with aldehydes or ketones. nih.gov The reactivity of the C3 position of this compound towards electrophiles makes it a suitable substrate for the synthesis of substituted BIMs. These reactions are often catalyzed by Lewis or Brønsted acids. mdpi.com The resulting BIMs, bearing the 5-chloro-6-nitro substitution pattern on each indole ring, can serve as scaffolds for further chemical modification. The synthesis of these compounds can be achieved under various conditions, including solvent-free grinding methods. rsc.orgresearchgate.net

Aldehyde/KetoneIndole SubstrateProduct
Aromatic AldehydeThis compound3,3'-(Arylmethylene)bis(this compound)
Aliphatic KetoneThis compound3,3'-(Alkylidene)bis(this compound)

Indoloindoles

Indoloindoles are a class of heterocyclic compounds containing two indole nuclei fused together. The synthesis of these complex structures often involves dimerization or coupling reactions of appropriately functionalized indole precursors. Derivatives of this compound can be utilized in such synthetic strategies, leading to highly substituted and potentially bioactive indoloindole frameworks.

Precursor for Bioactive Compound Synthesis

The this compound moiety is a key starting material for the synthesis of various bioactive compounds. The chloro and nitro groups can be retained in the final product or transformed into other functional groups to modulate the biological activity. Aromatic nitro compounds are found in a number of drugs and play a role in their therapeutic effects. researchgate.netzioc.ru For example, 5-nitroindole (B16589) itself is a reactant for preparing pharmaceutically active compounds, including potential anticancer and antifungal agents. sigmaaldrich.com

Derivatives of 5-chloro-indole have been investigated for their potential as antiproliferative agents. For instance, certain 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.gov The synthetic routes to these complex molecules often begin with functionalized indoles like 5-chloro-1H-indole, highlighting the importance of precursors such as this compound in medicinal chemistry research. google.comnih.gov

PrecursorBioactive Compound ClassPotential Therapeutic Area
This compoundSubstituted Indole-2-carboxamidesOncology
5-chloro-6-amino-1H-indoleFused Heterocyclic SystemsVarious
5-nitroindole derivativesPyridyl-ethenyl-indolesAnticancer Immunomodulation sigmaaldrich.com

Development of Novel Pharmaceutical Agents

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. mdpi.com The functional groups of this compound make it a valuable starting material for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, providing a key reactive handle for further derivatization, while the chloro group offers a site for cross-coupling reactions or nucleophilic substitution, allowing for the introduction of diverse molecular fragments.

A primary application of this compound in modern drug discovery is its use as a specialized chemical building block for creating targeted protein degraders. calpaclab.com This compound is commercially classified within product families known as "Protein Degrader Building Blocks". calpaclab.com This signifies its role in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are innovative bifunctional molecules designed to eliminate specific disease-causing proteins from cells. sigmaaldrich.comtocris.combio-techne.com

PROTACs operate by linking a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase. sigmaaldrich.combio-techne.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. bio-techne.com The modular nature of PROTACs requires a library of diverse chemical fragments to connect the two ligands, and this compound serves as such a foundational fragment for constructing these complex therapeutic molecules. sigmaaldrich.comtocris.com

While specific, named pharmaceutical agents derived directly from this compound are not extensively detailed in publicly accessible literature, the broader class of nitroindole derivatives has demonstrated significant potential across various therapeutic areas. Research has shown that derivatives of 5-nitroindole can act as potent anticancer agents by binding to and stabilizing G-quadruplex DNA structures, such as the c-Myc promoter, thereby inhibiting cancer cell proliferation. d-nb.inforesearchgate.net Furthermore, related nitro-substituted heterocyclic compounds, such as 6-nitroindoles, are utilized in neuropharmacology and oncology research, serving as precursors for more complex bioactive molecules. chemimpex.com The structural similarity of 3-chloro-6-nitro-1H-indazole to the target compound and its documented antileishmanial activity also suggests potential antiparasitic applications for corresponding indole derivatives. nih.gov

Table 1: Investigated Therapeutic Areas for Nitroindole Scaffolds

Therapeutic Area Research Finding Related Compound Example
Oncology Inhibition of cancer cell proliferation via stabilization of c-Myc G-quadruplex DNA. d-nb.inforesearchgate.net Pyrrolidine-substituted 5-nitroindoles
Infectious Diseases Potential antiparasitic activity against Leishmania species. nih.gov 3-chloro-6-nitro-1H-indazole
Neuropharmacology Serves as a versatile building block for novel therapeutic agents targeting neurological disorders. chemimpex.com 6-Nitro-2,3-dihydro-1H-indole
Inflammatory Diseases Used as a key intermediate in the synthesis of anti-inflammatory drugs. punagri.com 5-Nitroindole (for Zafirlukast)

Agrochemical and Dyestuff Applications

The indole scaffold is a recognized pharmacophore in the development of agrochemicals. rsc.org However, specific applications of this compound in the synthesis of commercial pesticides or herbicides are not well-documented in available research.

In the field of dyestuffs, nitrogen-containing heterocyclic compounds are crucial for creating a wide range of colors with high fastness and brightness. ekb.eg Heterocyclic systems, including indoles, can be used as either the diazo component or the coupling component in the synthesis of azo dyes. ekb.eg While the chemical structure of this compound, particularly after reduction of the nitro group to an amine, makes it theoretically suitable for use as a diazo precursor in dye synthesis, there is limited specific information confirming its use in industrial dyestuff production.

Design and Synthesis of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions, through a measurable change, often optical (colorimetric or fluorescent). The design of these sensors frequently involves heterocyclic rings and functional groups that can selectively bind to an analyte.

Schiff base compounds, which can be synthesized from amino-heterocycles, are a notable class of chemosensors due to their strong affinity for binding metal ions. nih.gov The this compound molecule can be chemically converted into a precursor for such sensors. For instance, the reduction of the nitro group to form 5-chloro-1H-indol-6-amine would provide the necessary amino group to participate in condensation reactions to form Schiff bases or other sensor architectures. The specific electronic properties conferred by the chloro-substituted indole ring could then influence the selectivity and sensitivity of the final chemosensor. However, while the principles of chemosensor design suggest this as a potential application, the use of this compound for synthesizing commercially available or widely researched chemosensors is not currently established in the literature.

Q & A

Q. What are the common synthetic routes for 5-chloro-6-nitro-1H-indole, and how are intermediates characterized?

Answer: Synthesis typically involves functionalization of the indole scaffold. A general approach includes:

  • Chlorination and Nitration Sequence : Starting from 1H-indole, sequential electrophilic substitution is performed. Chlorination at the 5-position (e.g., using N-chlorosuccinimide) precedes nitration at the 6-position (e.g., with nitric acid in sulfuric acid).
  • Intermediate Characterization : Key intermediates (e.g., 5-chloro-1H-indole) are validated via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.30–7.19 ppm) and 13C NMR^{13} \text{C NMR} (e.g., quaternary carbons at ~130 ppm). IR spectroscopy confirms functional groups (e.g., N–H stretch at ~3400 cm1^{-1}) .

Q. How can researchers assess the purity of this compound using analytical techniques?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity >95% by peak integration.
  • TLC : Silica gel TLC using ethyl acetate/hexane (e.g., 70:30) verifies homogeneity (Rf_f consistency under UV visualization).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ for C8_8H6_6ClN2_2O2_2: calc. 213.0072) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for this compound to improve yield and scalability?

Answer:

  • Reaction Parameters : Adjust microwave power (e.g., 150–200 W), temperature (80–120°C), and solvent (polar aprotic solvents like DMF) to enhance reaction kinetics.
  • Catalysis : Use CuI or Pd catalysts for cross-coupling steps (e.g., introducing nitro groups).
  • Pressure Control : Optimize maximum pressure (Pmax_{\text{max}}) settings to prevent decomposition. Post-reaction cooling (air-jet) and automated sampling (e.g., CEM Explorer 72) improve reproducibility .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation : Cross-validate 1H^1 \text{H}, 13C^{13} \text{C}, and 19F NMR^{19} \text{F NMR} (if applicable) assignments. For example, NOESY can clarify regiochemistry conflicts.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of substituent positions .

Q. What methodological considerations are critical when designing bioactivity studies for this compound derivatives?

Answer:

  • Stability Testing : Pre-assess compound stability in assay media (e.g., PBS buffer, 37°C) via HPLC to rule out degradation artifacts.
  • Dose-Response Optimization : Use logarithmic dilution series (e.g., 0.1–100 μM) to determine IC50_{50} values. Include controls for nitro-reductase activity, which may alter bioactivity.
  • Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects. Purity >95% is essential to avoid confounding results .

Q. How can researchers address challenges in regioselective functionalization of the indole core?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM at N1) to steer nitration/chlorination to desired positions.
  • Lewis Acid Catalysis : Use ZnCl2_2 or FeCl3_3 to enhance electrophilic substitution selectivity.
  • Post-Functionalization Cross-Coupling : Employ Suzuki-Miyaura or Sonogashira reactions to add substituents after core synthesis .

Data Contradiction Analysis

Scenario : Conflicting 1H NMR^1 \text{H NMR} integration ratios for a synthetic intermediate.
Resolution Steps :

Reproducibility Check : Repeat synthesis and characterization under identical conditions.

Solvent Artifact Analysis : Ensure deuterated solvents (e.g., CDCl3_3) are free from water/impurities.

Dynamic Effects : Assess for tautomerism or rotational barriers (e.g., using variable-temperature NMR).

Alternative Techniques : Use 15N NMR^{15} \text{N NMR} or HSQC to resolve overlapping signals .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.